molecular formula C6H2Cl4 B13753889 1,2,3,5-Tetrachlorobenzene-D2

1,2,3,5-Tetrachlorobenzene-D2

Cat. No.: B13753889
M. Wt: 217.9 g/mol
InChI Key: QZYNWJQFTJXIRN-QDNHWIQGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachlorobenzene-D2 can be synthesized through the deuteration of 1,2,3,5-tetrachlorobenzene. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce tetrachlorobenzene, followed by deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachlorobenzene-D2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,3,5-Tetrachlorobenzene-D2 is compared with other tetrachlorobenzene isomers:

List of Similar Compounds

  • 1,2,3,4-Tetrachlorobenzene
  • 1,2,4,5-Tetrachlorobenzene
  • Tetrabromobenzene
  • Tetraiodobenzene

Properties

Molecular Formula

C6H2Cl4

Molecular Weight

217.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4,6-dideuteriobenzene

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H/i1D,2D

InChI Key

QZYNWJQFTJXIRN-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)[2H])Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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